molecular formula C19H20N2O5S B2990324 Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1396710-80-7

Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2990324
CAS RN: 1396710-80-7
M. Wt: 388.44
InChI Key: RQZFDEBOOVEHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate and its derivatives have been synthesized and studied for their unique photophysical properties. Research highlights the synthesis of related compounds showing significant quantum yields and excited-state proton transfer, indicating potential applications in materials science, especially in luminescence and optical storage technologies. Such compounds exhibit distinct luminescent properties which could be tailored for specific applications in optical devices or as markers in biological systems (Kim et al., 2021).

Chemical Synthesis and Reactivity

The compound falls within a category of chemicals that have been the focus of synthesis and reactivity studies, particularly in the context of creating novel chemical structures with potential pharmacological applications. Research in this domain explores the cyclization reactions and the formation of complex molecules that could serve as precursors or models for drugs and other biologically active compounds. Such studies underscore the compound's relevance in medicinal chemistry and drug development processes (Ukrainets et al., 2014).

Optical Storage and Polymer Science

Investigations into derivatives of this compound have also contributed to advances in polymer science, particularly in the development of azo polymers for reversible optical storage. These studies demonstrate how modifications in the molecular structure can influence the photophysical behavior of polymers, enhancing their birefringence and stability, which is crucial for applications in optical data storage and photonic devices (Meng et al., 1996).

properties

IUPAC Name

methyl 4-[[2-[(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-18(24)12-4-8-14(9-5-12)21-17(23)16(22)20-11-19(25,13-6-7-13)15-3-2-10-27-15/h2-5,8-10,13,25H,6-7,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFDEBOOVEHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.